molecular formula C10H8LiN3O2 B6216297 lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate CAS No. 2742656-78-4

lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B6216297
CAS No.: 2742656-78-4
M. Wt: 209.1
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Description

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its unique structural properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes or acting as a stabilizing ligand in catalytic processes. The benzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,4-triazole-5-carboxylic acid: The parent compound without the lithium ion.

    1-Benzyl-1H-1,2,4-triazole-3-carboxylate: A positional isomer with the carboxylate group at a different position on the triazole ring.

    Lithium(1+) 1-phenyl-1H-1,2,4-triazole-5-carboxylate: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

Lithium(1+) 1-benzyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the lithium ion and the benzyl group, which can influence its chemical reactivity and binding properties. The lithium ion can enhance the compound’s solubility and stability, while the benzyl group can provide additional steric and electronic effects.

Properties

CAS No.

2742656-78-4

Molecular Formula

C10H8LiN3O2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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